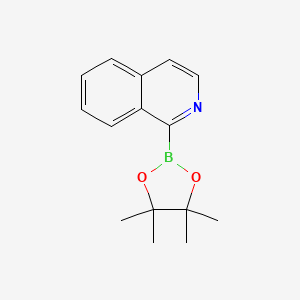

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline

Description

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (CAS: 685103-98-4, C₁₅H₁₈BNO₂, MW: 255.12) is a boronic ester derivative featuring an isoquinoline core linked to a pinacol boronate group. This compound is commercially available with purities exceeding 97% (HPLC/¹H-NMR) and is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . Its stability under ambient conditions and compatibility with palladium catalysis make it a valuable reagent in organic synthesis .

Properties

Molecular Formula |

C15H18BNO2 |

|---|---|

Molecular Weight |

255.12 g/mol |

IUPAC Name |

1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |

InChI |

InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)13-12-8-6-5-7-11(12)9-10-17-13/h5-10H,1-4H3 |

InChI Key |

UHRFTHSEOUSFJD-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC3=CC=CC=C23 |

Origin of Product |

United States |

Preparation Methods

Hydroboration via Potassium-Based Catalysis

A prominent method for synthesizing 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline involves regioselective hydroboration of isoquinoline derivatives using potassium-based catalysts such as potassium tert-butoxide (tBuOK) or potassium hydride (KH) in the presence of pinacolborane (HBpin).

- Reaction Conditions : Typically, the reaction is carried out in an inert atmosphere (argon or nitrogen) using flamed Schlenk glassware or glovebox techniques to exclude moisture and air. The solvent system often comprises benzene-d6 and tetrahydrofuran (THF). The reaction temperature ranges from 50 °C to 100 °C depending on substrate and catalyst loading.

- Catalyst Loading : tBuOK is used at 5 mol%, while KH is employed at 10 mol% for isoquinoline substrates.

- Procedure : The catalyst is added to a solution of isoquinoline in C6D6/THF, followed by the addition of HBpin. The mixture is heated, then monitored by NMR spectroscopy to confirm conversion. The product is isolated by concentration under vacuum and crystallization.

This method provides a regioselective addition of the boron moiety at the 1-position of isoquinoline, yielding the desired boronate ester with good purity and moderate to high yields.

Borylation Using tert-Butylnitrite and Bis(pinacolato)diboron

Another synthetic route involves the borylation of amino-substituted isoquinoline derivatives (e.g., 5-aminoisoquinoline) using bis(pinacolato)diboron in the presence of tert-butylnitrite as a radical initiator.

- Reaction Conditions : The reaction is conducted in acetonitrile at 80 °C for about 2 hours.

- Yield : This method typically achieves yields around 56%.

- Mechanism : The process proceeds via a radical pathway initiated by tert-butylnitrite, enabling the substitution of the amino group with the boronate ester functionality.

This approach is useful for functionalizing isoquinoline at positions activated by amino substituents and provides an alternative to direct hydroboration.

Detailed Experimental Data and Characterization

Representative Hydroboration Reaction

| Parameter | Details |

|---|---|

| Substrate | Isoquinoline (0.1 mmol) |

| Catalyst | tBuOK (5 mol%) or KH (10 mol%) |

| Boron Source | Pinacolborane (HBpin, 0.2 mmol) |

| Solvent | C6D6 (0.5 mL) and THF (0.15 mL) |

| Temperature | 50 °C (tBuOK), 100 °C (KH for pyridine) |

| Reaction Time | Variable (typically hours) |

| Atmosphere | Argon or nitrogen (glovebox or Schlenk line) |

| Product Isolation | Vacuum concentration and crystallization |

| Yield | Moderate to high (varies by substrate) |

Characterization Data for 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroisoquinoline

| Spectroscopic Data | Values (in C6D6) |

|---|---|

| ^1H NMR (500 MHz) | δ 7.82 (d, J = 10 Hz, 1H, aromatic H), 7.08 (td, J1 = 9 Hz, J2 = 5 Hz, 1H), 6.84 (dd, J1 = 7.5 Hz, J2 = 1.5 Hz, 1H), 6.79 (td, J1 = 7.5 Hz, J2 = 0.5 Hz, 1H), 6.25 (d, J = 10 Hz, 1H), 5.55-5.59 (m, 1H), 4.17 (dd, J1 = 4 Hz, J2 = 1.5 Hz, 2H, CH2), 1.04 (s, 12H, CH3) |

| ^13C NMR (126 MHz) | δ 141.9, 127.8, 126.7, 126.6, 124.2, 121.6, 120.9, 82.5, 43.3, 24.3 |

| ^11B NMR (160 MHz) | δ 23.9 |

| Physical State | White solid |

This data confirms the successful formation of the boronate ester at the 1-position of the isoquinoline ring.

Optimization and Scope

Research studies have optimized reaction conditions to improve yield and selectivity. For example, varying catalyst loading, reaction temperature, and solvent composition were systematically studied. The potassium-based catalysis method has been extended to substituted isoquinolines (e.g., methyl-substituted derivatives at positions 3, 4, 5, 6, and 7), all yielding the corresponding boronate esters with similar spectroscopic profiles and physical characteristics.

Mechanistic Insights

Potassium tert-butoxide or potassium hydride catalyzes the hydroboration through activation of pinacolborane, facilitating nucleophilic attack on the isoquinoline nitrogen and subsequent regioselective addition at the 1-position. The reaction proceeds under mild conditions with high regioselectivity, avoiding over-reduction or side reactions.

The radical borylation method using tert-butylnitrite initiates a radical substitution mechanism, enabling functionalization at activated positions on the isoquinoline ring.

Summary Table of Preparation Methods

| Method | Catalyst/Reagent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Potassium tert-butoxide catalyzed hydroboration | tBuOK (5 mol%), HBpin | 50 °C, inert atmosphere | Moderate to High | Regioselective 1-position hydroboration |

| Potassium hydride catalyzed hydroboration | KH (10 mol%), HBpin | 100 °C, inert atmosphere | Moderate to High | Effective for pyridine and isoquinoline |

| Radical borylation with tert-butylnitrite | tert-butylnitrite, bis(pinacolato)diboron | 80 °C, acetonitrile, 2 h | ~56 | Radical substitution of amino group |

Chemical Reactions Analysis

Types of Reactions: 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form boranes.

Substitution: The boron atom can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or sodium perborate in aqueous medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Palladium or nickel catalysts in the presence of aryl halides and bases such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Boronic acids

Reduction: Boranes

Substitution: Biaryl compounds

Scientific Research Applications

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile reagent in organic synthesis. The dioxaborolane moiety stabilizes the boron atom, allowing it to participate in various chemical reactions. The isoquinoline ring provides additional stability and reactivity, making the compound suitable for a wide range of applications.

Comparison with Similar Compounds

Comparison with Similar Boronate Esters

Structural and Functional Variations

Aromatic Heterocycles

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline Similar in structure but replaces isoquinoline with quinoline.

- 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline A regioisomer with the boronate group at the 7-position of isoquinoline. Steric hindrance near the boronate may reduce coupling efficiency compared to the 1-position derivative .

Non-Aromatic Backbones

- Molecular weight ≈ 246.1 (C₁₄H₁₉BO₃) .

- 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone Features an acetylated indoline backbone (C₁₆H₂₂BNO₃, MW: 287.17). The electron-withdrawing acetyl group may accelerate coupling reactions compared to isoquinoline derivatives .

Physicochemical Properties

The isoquinoline derivative balances moderate molecular weight with stability, whereas silyl-protected indole derivatives (e.g., MW: 399.45) trade solubility for steric protection .

Commercial Availability and Cost

| Compound | Purity | Price (per gram) | Supplier | |

|---|---|---|---|---|

| Isoquinoline derivative | 97% | $299.89 | City Chemical LLC | |

| 5-(Pinacol)indole | 96% | $96.89 | City Chemical LLC | |

| Piperidine derivative | 97% | ~$118 (¥11,800) | Kanto Reagents |

The isoquinoline derivative is priced higher due to demand in niche pharmaceutical applications .

Biological Activity

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline is a boron-containing compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H18BNO2

- Molecular Weight : 258.12 g/mol

- CAS Number : 16102695

- InChI Key : NLTIETZTDSJANS-UHFFFAOYSA-N

The biological activity of 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline primarily revolves around its ability to interact with various biological targets through the boron atom. Boron compounds are known to influence enzymatic activity and cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown selective inhibition of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), enzymes involved in the kynurenine pathway. This inhibition can affect immune responses and tumor microenvironments.

- Cellular Uptake : The lipophilicity of the compound enhances its cellular uptake, facilitating its action within target cells.

Anticancer Properties

Several studies have investigated the anticancer properties of isoquinoline derivatives. The compound demonstrates significant cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 (colon cancer) | 0.8 | Induction of apoptosis |

| MCF7 (breast cancer) | 1.5 | Cell cycle arrest |

| A549 (lung cancer) | 2.0 | Inhibition of proliferation |

Selective Inhibition Studies

In a comparative study involving isoquinoline derivatives:

- Compounds exhibiting a boron moiety showed improved selectivity towards TDO over IDO.

- The most active derivative exhibited an IC50 of 2.7 µM against TDO in enzymatic assays while maintaining low toxicity in cellular assays.

Case Studies

- Study on Immune Modulation : A recent study evaluated the immune-modulating effects of the compound in murine models. Results indicated that treatment with the compound led to a significant reduction in tumor growth through enhanced T-cell activation and reduced regulatory T-cell proliferation.

- Combination Therapy : Research has also explored the use of this compound in combination with other chemotherapeutics. In vitro studies demonstrated synergistic effects when combined with conventional chemotherapy agents like cisplatin.

Toxicity Profile

The toxicity profile of 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline was assessed using MTS assays across multiple cell lines:

- Low cellular toxicity was observed at concentrations up to 100 µM.

- No significant impact on cell cycle distribution was noted at therapeutic concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.